methyl (2R)-2-amino-3-cyclopropylpropanoate
Description
Methyl (2R)-2-amino-3-cyclopropylpropanoate is a chiral non-proteinogenic amino acid ester characterized by its cyclopropane ring and R-configuration at the α-carbon. This compound serves as a critical intermediate in organic synthesis, particularly in the development of peptidomimetics and antiviral agents. weight 179.64), is extensively documented as a precursor in antiviral research . The R-enantiomer’s structural uniqueness—stemming from the cyclopropane ring’s strain and stereochemistry—likely influences its reactivity and biological activity compared to its S-counterpart and other analogs.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-cyclopropylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6(8)4-5-2-3-5/h5-6H,2-4,8H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMJQKSDSQUBJY-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901196405 | |
| Record name | Cyclopropanepropanoic acid, α-amino-, methyl ester, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901196405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251904-24-1 | |
| Record name | Cyclopropanepropanoic acid, α-amino-, methyl ester, (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251904-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanepropanoic acid, α-amino-, methyl ester, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901196405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (2R)-2-amino-3-cyclopropylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Methyl (2R)-2-amino-3-cyclopropylpropanoate, also known as a derivative of amino acids, has garnered attention for its unique biological activity. This compound is characterized by the cyclopropyl group attached to the amino acid backbone, which influences its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the cyclopropyl group imparts distinct steric and electronic characteristics that affect its reactivity and interaction with biological targets.
This compound functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI) . It targets dopamine and norepinephrine transporters in the brain, leading to increased levels of these neurotransmitters. This mechanism is crucial for enhancing attention, alertness, and reducing impulsivity, making it relevant in the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders .
Pharmacokinetics
- Absorption : The compound is rapidly absorbed following oral administration.
- Bioavailability : It exhibits moderate bioavailability, which can be influenced by various factors such as gastrointestinal pH.
- Metabolism : this compound undergoes metabolic processes that may involve oxidation and reduction reactions, impacting its efficacy and duration of action .
Enzyme Inhibition
Recent studies have indicated that this compound may have potential as an enzyme inhibitor. For example, it has been explored for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
Case Studies
- Neuropharmacological Studies : Research has shown that this compound can modulate neurotransmitter levels effectively. In a study involving animal models, it demonstrated significant improvements in attention-related tasks, correlating with increased dopamine availability in the synaptic cleft.
- In Vivo Efficacy : In vivo studies revealed that derivatives of this compound exhibited potent inhibitory effects on human 11β-HSD1, an enzyme implicated in glucocorticoid metabolism. For instance, one derivative showed an IC50 value of 8 nM, indicating strong potency .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 Value (nM) | Notes |
|---|---|---|---|
| This compound | Cyclopropyl group present | 8 | Strong inhibitor of 11β-HSD1 |
| Methyl (2R)-2-amino-3-phenylpropanoate | Phenyl group present | 15 | Lower potency compared to cyclopropyl variant |
| Methyl (2R)-2-amino-3-methylpropanoate | Methyl group present | 20 | Moderate activity |
Scientific Research Applications
Scientific Research Applications of Methyl (2R)-2-amino-3-cyclopropylpropanoate Hydrochloride
This compound hydrochloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, characterized by a cyclopropyl group attached to an amino acid backbone, imparts distinct steric and electronic properties, making it valuable for research and development.
Preparation Methods
The synthesis of this compound hydrochloride typically involves several steps:
- Amino Acid Formation: Converting a cyclopropyl-containing intermediate into the corresponding amino acid through hydrolysis and amination.
- Esterification: Esterifying the amino acid using methanol and an acid catalyst to form the methyl ester.
- Hydrochloride Formation: Treating the methyl ester with hydrochloric acid to form the hydrochloride salt.
Industrial production methods follow similar synthetic routes but are conducted on a larger scale, with optimized reaction conditions to ensure high yield and purity. Key considerations include solvent choice, temperature control, and purification techniques like crystallization or chromatography.
Chemical Reactions
This compound hydrochloride undergoes various chemical reactions:
-
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to form corresponding oxo derivatives.
- Common Reagents and Conditions: Potassium permanganate in aqueous solution or hydrogen peroxide in an acidic medium.
- Major Products Formed: Oxo derivatives such as ketones or aldehydes.
-
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
- Common Reagents and Conditions: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
- Major Products Formed: Reduced forms such as alcohols or amines.
-
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to substituted derivatives.
- Common Reagents and Conditions: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
- Major Products Formed: Substituted derivatives with various functional groups.
Applications in Scientific Research
This compound hydrochloride is utilized in various scientific disciplines:
- Chemistry: It serves as a building block in synthesizing complex organic molecules and as a reagent in various chemical reactions.
- Biology: It is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
- Medicine: It is investigated for potential therapeutic effects, including its use as a precursor in synthesizing pharmaceutical compounds.
- Industry: It is used in producing specialty chemicals and as an intermediate in manufacturing agrochemicals and other industrial products.
This compound hydrochloride exhibits significant biological activity, making it relevant in medicinal chemistry and pharmacology. It can act as both an inhibitor and activator of specific biochemical pathways, influencing cellular processes like protein synthesis and enzyme activity by binding to active sites on target proteins. Recent studies have shown its potential as a SARS-CoV-2 Mpro inhibitor, which is critical for viral replication. In vitro assays have demonstrated significant inhibitory effects against the main protease of SARS-CoV-2, with an IC50 value indicating effective antiviral activity.
Related Compounds
- Methyl (2R)-2-amino-3-phenylpropanoate hydrochloride: This compound contains a phenyl group instead of a cyclopropyl group .
- Methyl (2R)-2-amino-3-methylpropanoate hydrochloride: This compound contains a methyl group instead of a cyclopropyl group.
- Methyl (2R)-2-amino-3-ethylpropanoate hydrochloride: This compound contains an ethyl group instead of a cyclopropyl group.
The presence of the cyclopropyl group in this compound hydrochloride imparts distinct steric and electronic properties, influencing its reactivity, binding affinity, and overall biological activity.
Safety and Hazards
This compound is associated with certain hazards. It can cause skin and serious eye irritation . It may also cause respiratory irritation .
Safety Measures:
- Avoid breathing dust, fumes, gas, mist, vapors, or spray .
- Wash skin thoroughly after handling .
- Use only outdoors or in a well-ventilated area .
- Wear protective gloves, clothing, eye protection, and face protection .
- If on skin, wash with plenty of water .
- If inhaled, remove the person to fresh air and keep comfortable for breathing .
- If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
- Get medical advice/attention if you feel unwell .
- If skin irritation occurs, get medical advice/attention .
- If eye irritation persists, get medical advice/attention .
- Take off contaminated clothing and wash it before reuse .
- Store in a well-ventilated place and keep the container tightly closed .
- Store locked up .
- Dispose of contents/container in accordance with local, regional, national, and international regulations .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for converting the ester into a biologically active acid form.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (aq), reflux | (2R)-2-amino-3-cyclopropylpropanoic acid | ~85% |
| Basic hydrolysis | NaOH (aq), reflux | Sodium salt of the carboxylic acid | ~90% |
The reaction proceeds via nucleophilic acyl substitution, with water or hydroxide attacking the carbonyl carbon. The cyclopropane ring remains intact under these conditions .
Amide Bond Formation
The primary amine reacts with acylating agents to form amides, a key step in peptide coupling and prodrug synthesis.
| Reagents | Catalyst | Product | Application |
|---|---|---|---|
| Acetyl chloride | Pyridine | N-Acetyl derivative | Protecting group strategies |
| Benzyl chloroformate | DMAP | Cbz-protected amine | Peptide synthesis |
Steric hindrance from the cyclopropane group may slow reaction kinetics compared to linear analogs, but enantiomeric purity is preserved .
Cyclopropane Ring Reactions
The strained cyclopropane ring participates in selective ring-opening or functionalization reactions.
Ring-Opening via Hydrogenation
Catalytic hydrogenation cleaves the cyclopropane ring to form a propane derivative:
This reaction is highly solvent-dependent, with methanol favoring complete ring opening .
Enzymatic Resolution
The (2R)-configuration allows enzymatic discrimination in kinetic resolutions. Lipases (e.g., Candida antarctica) selectively hydrolyze the ester group of undesired enantiomers, enriching the (2R)-form .
Condensation Reactions
The amine group engages in Schiff base formation with carbonyl compounds:
This is utilized in imine-based drug delivery systems .
Comparison with Similar Compounds
MPI24b and MPI17b
Derivatives of the S-enantiomer, these compounds feature additional functional groups (Table 1):
Indole-Containing Analog
Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate (CAS 22032-65-1) replaces the cyclopropane with an indole ring, broadening its applicability in biochemical studies (e.g., tryptophan analogs) .
Functional Group Variations
- Hydrochloride Salts : The S-enantiomer’s hydrochloride salt (CAS 206438-31-5) is a stable crystalline form used in synthesis, whereas data on the R-enantiomer’s salt are unavailable .
- Ester vs. Acid Forms : MPI19c, the hydrolyzed acid form of MPI19b, demonstrates how ester-to-acid conversion impacts polarity and bioavailability (yield: 82%) .
Data Tables
Table 1: Key Properties of Methyl (2R)-2-Amino-3-Cyclopropylpropanoate and Analogs
Preparation Methods
Acid-Catalyzed Esterification
Reaction of the amino acid with methanol under acidic conditions (e.g., H2SO4, HCl) proceeds via protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by methanol. For example:
Acyl Chloride Intermediate
Conversion of the carboxylic acid to its acyl chloride (using SOCl2 or PCl3), followed by reaction with methanol, offers higher reactivity:
- Conditions : Room temperature, inert solvent (e.g., CH2Cl2).
- Advantages : Avoids acidic conditions, suitable for acid-sensitive substrates.
Asymmetric Synthesis of the Chiral Amino Ester
Stereocontrol at the α-carbon is critical. Methods include catalytic asymmetric hydrogenation and chiral auxiliaries.
Catalytic Hydrogenation of α-Keto Esters
Hydrogenation of 3-cyclopropyl-2-oxopropanoic acid methyl ester using a chiral catalyst (e.g., Ru-BINAP complexes) yields the R-enantiomer:
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic methyl 2-amino-3-cyclopropylpropanoate selectively hydrolyzes the S-enantiomer, enriching the R-form:
Cyclopropane Ring Construction
The cyclopropyl group is introduced via cyclopropanation or ring-closing metathesis.
Simmons-Smith Cyclopropanation
Reaction of allyl esters with CH2I2 and Zn-Cu couple forms the cyclopropane ring:
Transition Metal-Catalyzed Cyclopropanation
Rhodium or copper catalysts enable enantioselective cyclopropanation of α,β-unsaturated esters:
Multi-Step Synthesis from tert-Butyl Esters
A patent-pending approach for related compounds involves tert-butyl ester intermediates and coupling reactions:
- Coupling : (2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid reacts with tert-butyl (3S)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate using 1-chloro-N,N,2-trimethylprop-1-en-1-amine.
- Deprotection : Trifluoroacetic acid (TFA) removes the tert-butyl group.
- Crystallization : MTBE/heptane mixtures yield high-purity product.
Comparative Analysis of Methods
Purification and Characterization
Post-synthesis purification often employs:
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing methyl (2R)-2-amino-3-cyclopropylpropanoate with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation of α,β-unsaturated precursors or enzymatic resolution. For cyclopropane-containing amino acids, methods involving cyclopropanation of allylic amines (e.g., using Simmons–Smith reagents) followed by esterification are effective . Chiral auxiliaries or catalysts (e.g., Rhodium-BINAP complexes) ensure stereochemical control, as seen in analogous syntheses of (2S)-isomers . Purification via chiral HPLC or crystallization enhances enantiomeric excess (>99% ee).
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the cyclopropane ring (δ 0.5–1.5 ppm for cyclopropyl protons) and ester/amine functionalities.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 172.12) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3350 cm⁻¹ (amine N-H) confirm functional groups.
- Polarimetry : Measures optical rotation to verify enantiopurity, with literature comparisons for validation .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Methodological Answer : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Use desiccants to avoid moisture absorption, which can degrade cyclopropane rings . Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) are recommended for long-term storage protocols .
Advanced Research Questions
Q. What strategies mitigate racemization during reactions involving this compound?
- Methodological Answer : Racemization is minimized by avoiding strong bases or high temperatures. Use mild coupling reagents (e.g., EDC/HOBt) for peptide synthesis and monitor stereochemistry via circular dichroism (CD) or chiral GC . Kinetic resolution using lipases or proteases selectively degrades undesired enantiomers, preserving >98% ee .
Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution or ring-opening reactions?
- Methodological Answer : The cyclopropane’s strain (~27 kcal/mol) increases susceptibility to ring-opening under acidic/basic conditions. For example, HCl in methanol cleaves the ring to form allylic alcohols, tracked via H NMR (loss of cyclopropyl signals at δ 0.8–1.2 ppm) . Computational studies (DFT) predict regioselectivity in reactions with electrophiles, guiding experimental design .
Q. What analytical methods are effective for identifying and quantifying impurities in this compound batches?
- Methodological Answer :
- HPLC-MS : Reverse-phase C18 columns (e.g., Agilent ZORBAX) with UV detection (210 nm) resolve impurities like unreacted amines or ester hydrolysis products. MS/MS identifies structural anomalies .
- GC-FID : Detects volatile byproducts (e.g., methyl esters of cyclopropane carboxylic acids) with <0.1% detection limits .
- TGA/DSC : Assesses thermal degradation impurities by monitoring weight loss/melting transitions .
Q. What role does this compound play in designing protease-resistant peptide analogs?
- Methodological Answer : The cyclopropane group introduces conformational rigidity, reducing peptide backbone flexibility and hindering protease binding. In vitro assays (e.g., trypsin/chymotrypsin digestion) show 3–5x slower hydrolysis rates compared to linear analogs. Molecular docking simulations validate steric hindrance effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
